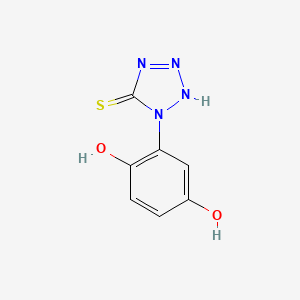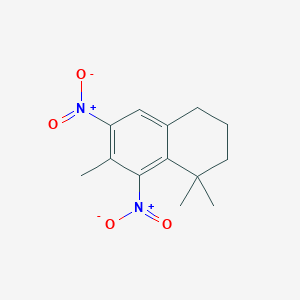
5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL is an organic compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a tributylsilyl group attached to an octadienol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL typically involves multiple steps:
Formation of the Octadienol Backbone: The starting material, often a simple alkene, undergoes a series of reactions to form the octadienol backbone. This may involve hydroboration-oxidation or other methods to introduce the hydroxyl group.
Introduction of the Ethyl and Methyl Groups: The ethyl and methyl groups are introduced through alkylation reactions. These reactions are typically carried out using strong bases and alkyl halides.
Attachment of the Tributylsilyl Group: The tributylsilyl group is introduced using a silylation reagent, such as tributylsilyl chloride, in the presence of a base like imidazole or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the octadienol backbone can be reduced to form saturated compounds.
Substitution: The tributylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-one.
Reduction: Formation of 5-Ethyl-2-methyl-3-(tributylsilyl)octane-2-OL.
Substitution: Formation of various substituted octadienol derivatives.
科学的研究の応用
5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic applications and as a building block for drug development.
作用機序
The mechanism of action of 5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the tributylsilyl group can enhance lipophilicity and membrane permeability. The compound may also participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
- 5-Ethyl-2-methyl-3-(trimethylsilyl)octa-3,5-dien-2-OL
- 5-Ethyl-2-methyl-3-(triethylsilyl)octa-3,5-dien-2-OL
- 5-Ethyl-2-methyl-3-(triphenylsilyl)octa-3,5-dien-2-OL
Uniqueness
5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL is unique due to the presence of the tributylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies.
特性
| 92802-76-1 | |
分子式 |
C23H46OSi |
分子量 |
366.7 g/mol |
IUPAC名 |
5-ethyl-2-methyl-3-tributylsilylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C23H46OSi/c1-8-13-17-25(18-14-9-2,19-15-10-3)22(23(6,7)24)20-21(12-5)16-11-4/h16,20,24H,8-15,17-19H2,1-7H3 |
InChIキー |
MCUJCTKCZTYXSW-UHFFFAOYSA-N |
正規SMILES |
CCCC[Si](CCCC)(CCCC)C(=CC(=CCC)CC)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate](/img/structure/B14352665.png)
![4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352673.png)



![Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate](/img/structure/B14352692.png)

![3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol](/img/structure/B14352721.png)
